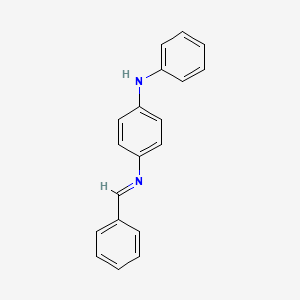
p-Phenylenediamine, N-benzylidene-N'-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Phenylenediamine, N-benzylidene-N’-phenyl-: is an organic compound derived from p-phenylenediamine. It is characterized by the presence of a benzylidene group attached to one of the nitrogen atoms and a phenyl group attached to the other nitrogen atom. This compound is used in various industrial applications, including as an intermediate in the synthesis of dyes and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Phenylenediamine, N-benzylidene-N’-phenyl- typically involves the condensation reaction between p-phenylenediamine and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In industrial settings, the production of p-Phenylenediamine, N-benzylidene-N’-phenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Phenylenediamine, N-benzylidene-N’-phenyl- can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in electrophilic substitution reactions, where the benzylidene or phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Employed in the preparation of conductive polymers.
Biology:
- Investigated for its potential use in biosensors due to its redox properties.
Medicine:
- Explored for its potential as an antioxidant in pharmaceutical formulations.
Industry:
- Utilized in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of p-Phenylenediamine, N-benzylidene-N’-phenyl- involves its redox properties. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It interacts with molecular targets such as enzymes and proteins, modulating their activity through oxidation-reduction processes.
Comparison with Similar Compounds
p-Phenylenediamine: A precursor to p-Phenylenediamine, N-benzylidene-N’-phenyl-.
N-Phenyl-p-phenylenediamine: Another derivative with similar applications but different substituents.
Uniqueness:
- The presence of both benzylidene and phenyl groups in p-Phenylenediamine, N-benzylidene-N’-phenyl- imparts unique redox properties and reactivity compared to its analogs.
- Its ability to participate in a wide range of chemical reactions makes it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
14992-79-1 |
|---|---|
Molecular Formula |
C19H16N2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
4-(benzylideneamino)-N-phenylaniline |
InChI |
InChI=1S/C19H16N2/c1-3-7-16(8-4-1)15-20-17-11-13-19(14-12-17)21-18-9-5-2-6-10-18/h1-15,21H |
InChI Key |
YCUPSYRIOCNWFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















